![molecular formula C12H21N3O6 B1228768 N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid](/img/structure/B1228768.png)
N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid
Overview
Description
Nicotianamine is a member of mugineic acids.
Scientific Research Applications
Isolation and Structure
- Azetidine-2-carboxylic acid derivatives, including N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid, have been isolated from seeds of Fagus silvatica L. (beechnuts). These compounds have significant roles in plant biochemistry, and their structures were determined through spectroscopy and synthesis methods (Kristensen & Larsen, 1974).
Biochemical Significance
- The same compound, identified as nicotianamine, was found to be an angiotensin I-converting enzyme (ACE) inhibitor in soy sauce. It showed blood pressure reduction in hypertensive rats, indicating its potential therapeutic applications (Kinoshita, Yamakoshi, & Kikuchi, 1993).
Synthesis and Chemical Study
- Research has been conducted on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Such studies are crucial for understanding the compound's properties and potential applications in various scientific fields (Sajjadi & Lubell, 2008).
Role in Protein Synthesis and Structure
- The compound, as part of azetidine-2-carboxylic acid, is known to be misincorporated into proteins in place of proline, affecting protein folding and structure. This property has implications in studying protein dynamics and potential pathogenic effects (Rubenstein et al., 2006).
Plant Biochemistry and Physiology
- The presence of azetidine-2-carboxylic acid derivatives in plants like Fagus silvatica suggests a role in plant biochemistry, potentially influencing plant growth and development (Fowden, 1963).
properties
IUPAC Name |
1-[3-[(3-amino-3-carboxypropyl)amino]-3-carboxypropyl]azetidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGPXXHMOXVMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860502 | |
Record name | 1-{3-[(3-Amino-3-carboxypropyl)amino]-3-carboxypropyl}azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(3-Amino-3-carboxypropyl)-3-amino-3-carboxypropyl)azetidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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